2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide
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Overview
Description
2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide is a complex organic compound that features a pyrrolidinone ring and an oxadiazole moiety
Mechanism of Action
Pharmacokinetics
It is known that the compound is slightly soluble in dmso and ethyl acetate . Its melting point is between 96 - 99°C, and it has a predicted boiling point of 441.0±25.0 °C . The compound should be stored under inert atmosphere at -20°C .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, light, humidity, and heat can cause decomposition of the compound . Therefore, it is recommended to store the compound under an inert atmosphere at -20°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide typically involves multiple steps. One common route includes the formation of the pyrrolidinone ring followed by the introduction of the oxadiazole group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate
- 4-(2,5-dioxopyrrolidin-1-yl)ethyl methyl fumarate
- 2,5-dioxopyrrolidin-1-yl pent-4-ynoate
Uniqueness
What sets 2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide apart from similar compounds is its unique combination of the pyrrolidinone and oxadiazole groups. This combination imparts specific chemical and biological properties that make it valuable for various applications, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-9-16-15(23-18-9)10-2-4-11(5-3-10)17-12(20)8-19-13(21)6-7-14(19)22/h2-5H,6-8H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQDNAHQJHJJLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)CN3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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